3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole
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Overview
Description
3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its complex structure, which includes a piperidine ring, a pyrimidine ring, and an isoxazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidine ring: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the pyrimidine ring: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their diverse biological activities.
Pyrimidine derivatives: Widely studied for their roles in medicinal chemistry.
Piperidine derivatives: Commonly used in drug discovery for their pharmacological properties.
Uniqueness
What sets 3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3,5-dimethyl-4-[[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-12-8-17(19-11-18-12)22-10-15-4-6-21(7-5-15)9-16-13(2)20-23-14(16)3/h8,11,15H,4-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUNJRCZPVNJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)CC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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